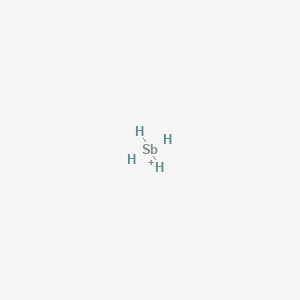
Isorotenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isorotenone is a naturally occurring isoflavone compound found in the roots and stems of various plants, particularly those in the Leguminosae family It is a member of the rotenoid family, which is known for its pesticidal and piscicidal properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isorotenone typically involves the reduction of 6a,12a-didehydrorotenoids using diisobutylaluminium hydride. This reduction leads to the formation of unstable trans-B/C-fusions, which are then epimerized to stable cis-forms under acidic conditions . The reduction of the ridge-tile-like cis-isorotenone by sodium borohydride occurs from one face to give a cis-12α-hydroxy product, while the flatter trans-structure is attacked from both faces to give trans-12α- and 12β-hydroxy products .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents like ethanol or acetone .
Analyse Chemischer Reaktionen
Types of Reactions: Isorotenone undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound using sodium borohydride results in the formation of hydroxy products .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Substitution reactions involving this compound are not extensively studied, but it is likely that nucleophilic substitution could occur under appropriate conditions.
Major Products Formed: The major products formed from the reduction of this compound include cis-12α-hydroxy and trans-12α- and 12β-hydroxy products .
Wissenschaftliche Forschungsanwendungen
Isorotenone has several scientific research applications due to its biological activities:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rotenoids.
Biology: this compound’s pesticidal properties make it a subject of interest in biological studies related to pest control.
Industry: Its pesticidal properties are utilized in the development of agrochemicals for pest management.
Wirkmechanismus
Isorotenone exerts its effects through multiple mechanisms. It inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes . This inhibition disrupts cellular respiration, which is particularly effective in pests and fish, leading to their death.
Vergleich Mit ähnlichen Verbindungen
Rotenone: Known for its use as a piscicide and insecticide.
Deguelin: Exhibits similar pesticidal properties and is used in pest management.
α-Toxicarol: Another rotenoid with pesticidal properties.
Isorotenone’s uniqueness lies in its specific reduction products and the stability of its cis-forms under acidic conditions .
Eigenschaften
CAS-Nummer |
549-22-4 |
|---|---|
Molekularformel |
C23H22O6 |
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
InChI-Schlüssel |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Isomerische SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
Kanonische SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
| 549-22-4 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)




![6-(4,5-Dihydro-1H-imidazol-2-YL)-2-{5-[4-(4,5-dihydro-1H-imidazol-2-YL)phenyl]thien-2-YL}-1H-benzimidazole](/img/structure/B1239138.png)


